6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine
Overview
Description
6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C7H5BrIN3S . It belongs to the class of imidazopyridines, which are important fused bicyclic 5–6 heterocycles . This class of compounds is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazopyridines, including 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine, can be achieved from easily available chemicals . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions can be employed .Molecular Structure Analysis
The molecular structure of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine includes a bromine atom, an iodine atom, a methylthio group, and an imidazo[1,2-a]pyrazine ring .Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine are not mentioned in the search results, imidazopyridines in general can undergo various chemical reactions as part of their synthesis process .Physical And Chemical Properties Analysis
The molecular weight of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine is 370.01 . The InChI code is 1S/C7H6BrN3S/c1-12-7-6-9-2-3-11(6)4-5(8)10-7/h2-4H,1H3 .Future Directions
The future directions for research on 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine and related compounds could involve further exploration of their potential applications in medicinal chemistry, particularly in the treatment of diseases such as tuberculosis . Additionally, the development of new synthesis strategies could also be a focus of future research .
properties
IUPAC Name |
6-bromo-3-iodo-8-methylsulfanylimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrIN3S/c1-13-7-6-10-2-5(9)12(6)3-4(8)11-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRQOLMZHVRVHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CN2C1=NC=C2I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrIN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727285 | |
Record name | 6-Bromo-3-iodo-8-(methylsulfanyl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine | |
CAS RN |
936360-80-4 | |
Record name | 6-Bromo-3-iodo-8-(methylsulfanyl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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